2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Description
2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative of the 1,2,3,4-tetrahydroisoquinoline (TIQ) scaffold, modified at the 2-position with a sulfonyl group linked to a 4-hydrazinophenyl moiety. This compound combines the TIQ core—a privileged structure in medicinal chemistry—with a sulfonohydrazide functional group, which is associated with diverse biological activities such as antimicrobial, antioxidant, and enzyme inhibition properties .
Properties
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c16-17-14-5-7-15(8-6-14)21(19,20)18-10-9-12-3-1-2-4-13(12)11-18/h1-8,17H,9-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDGTDFTUIQDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the hydrazinophenyl sulfonyl precursor. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with hydrazine hydrate to form 4-hydrazinobenzenesulfonyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The hydrazinophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfinyl or sulfide compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazinophenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can also participate in various chemical interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
N-Sulfonyl-1,2,3,4-Tetrahydroisoquinolines
- Key Examples: N-Sulfonyl Derivatives with Antimicrobial Activity: Compounds like those in feature a sulfonyl group attached to the TIQ nitrogen. These derivatives exhibit broad-spectrum antimicrobial activity, with substituents on the sulfonyl group (e.g., aryl or alkyl) influencing potency . Trifluoroacetyl-Sulfonyl Hybrids: and describe compounds such as 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. These derivatives are used as intermediates in synthesizing bioactive molecules, leveraging the electron-withdrawing trifluoroacetyl group to stabilize reactive sulfonyl chlorides .
Sulfonyl Hydrazides
- Example: highlights sulfonyl hydrazides containing the TIQ fragment, such as 4-methyl-N'-(1,2,3,4-tetrahydroisoquinoline-1-carbonothioyl)benzenesulfonohydrazide. These compounds were designed as laccase inhibitors for agricultural fungicides, demonstrating the role of the hydrazide group in target binding .
Piperidyl and Methoxy-Substituted TIQs
Functional Comparison
Pharmacokinetics and Toxicity
- Blood-Brain Barrier Penetration : Simple TIQs (e.g., TIQ and 1MeTIQ) cross the blood-brain barrier efficiently, with brain concentrations 4.5-fold higher than blood levels . The hydrazine group in the target compound may alter this profile due to increased polarity.
- Metabolism: TIQs are primarily excreted unchanged (72–76%), with minor hydroxylation or N-methylation .
Critical Analysis of Divergent Findings
Role of Methoxy Groups : emphasizes the necessity of 6,7-dimethoxy substituents for bradycardic activity, while shows that sulfonyl groups alone suffice for antimicrobial effects. The target compound’s hydrazine group may replace methoxy in certain structure-activity relationships (SAR).
Neurotoxicity Concerns: N-Methylated TIQs (e.g., N-methyl-TIQ) are oxidized to neurotoxic isoquinolinium ions . The hydrazine group in the target compound might either mitigate this risk via detoxification pathways or exacerbate it through reactive intermediate formation.
Biological Activity
The compound 2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C13H15N3O2S
- Molecular Weight : 281.35 g/mol
The compound features a tetrahydroisoquinoline core substituted with a hydrazinophenylsulfonyl group, which is crucial for its biological activity.
Biological Activity Overview
Research has indicated that compounds containing the tetrahydroisoquinoline structure exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle progression.
- Antimicrobial Properties : Certain derivatives have demonstrated efficacy against a range of microbial pathogens.
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation markers in vitro and in vivo.
Anticancer Activity
A study focusing on the anticancer properties of tetrahydroisoquinoline derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTS assays. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 10.8 |
| A549 | 15.3 |
These findings suggest that the compound may induce apoptosis via mitochondrial pathways and caspase activation .
Antimicrobial Activity
In vitro studies demonstrated that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was evaluated against several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a promising potential for developing new antimicrobial agents based on this structure .
Anti-inflammatory Effects
The anti-inflammatory activity was assessed using a lipopolysaccharide (LPS)-induced model in macrophages. The treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-α and IL-6:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 500 |
This suggests a mechanism involving the inhibition of NF-kB signaling pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest : Interference with cell cycle progression at the G1/S or G2/M checkpoints.
- Inflammatory Pathway Modulation : Inhibition of key inflammatory mediators and transcription factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
